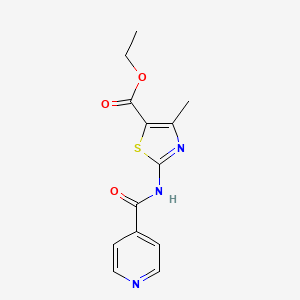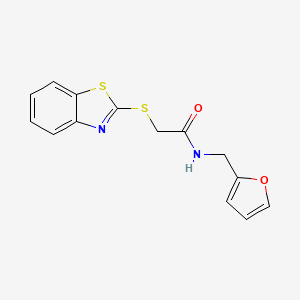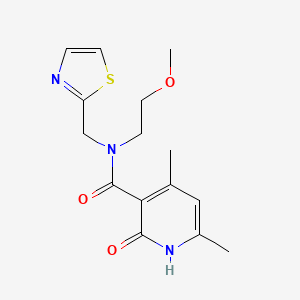![molecular formula C20H24N2O2 B5563387 4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Aplicaciones Científicas De Investigación
Water Oxidation Catalysts
Research has demonstrated the synthesis of dinuclear complexes involving naphthyridine derivatives, showcasing their potential as catalysts for water oxidation. These complexes exhibit significant oxygen evolution in aqueous solutions, highlighting their importance in chemical reactions relevant to energy conversion and storage processes (R. Zong & R. Thummel, 2005).
Synthesis of Heterocyclic Compounds
Naphthyridine derivatives have been utilized in the synthesis of heterocyclic compounds, such as pyridine-2(1H)-thiones. These compounds are important in the synthesis of various chemical structures, indicating the versatility of naphthyridine derivatives in organic synthesis (V. D. Dyachenko & A. N. Chernega, 2005).
Anticancer Activities
A study on the derivatives of 2-phenyl-1,8-naphthyridine-4-one revealed potent inhibitors of tubulin polymerization, showing remarkable cytotoxicity against various cancer cell lines. This research suggests the potential therapeutic applications of naphthyridine derivatives in cancer treatment (劉晉育, 2006).
Chiral Discrimination
Naphthyridine derivatives have been studied for their application in chromatographic enantioseparation, highlighting their potential role in the separation of enantiomers, a crucial process in the pharmaceutical industry for the production of enantiopure drugs (E. Yashima, C. Yamamoto, & Y. Okamoto, 1996).
Propiedades
IUPAC Name |
7,8-dihydro-5H-1,6-naphthyridin-6-yl-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,24)11-9-15-5-7-16(8-6-15)19(23)22-13-10-18-17(14-22)4-3-12-21-18/h3-8,12,24H,9-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPOWHYYXSIXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)



![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)


![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)


![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)
